REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.[H][H]>C(O)C.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[N:4][C:3]=1[C:11]1[CH:12]=[CH:13][C:14]([C:17]([F:20])([F:18])[F:19])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=NC1C1=CC=C(C=C1)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |